molecular formula C19H17NO3 B4405950 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone

Cat. No.: B4405950
M. Wt: 307.3 g/mol
InChI Key: CULULYNLUWFBHN-UHFFFAOYSA-N
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Description

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is a synthetic organic compound that features a quinoline moiety linked to an ethanone group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 2-(2-hydroxyethoxy)phenol.

    Etherification: The phenol group of 2-(2-hydroxyethoxy)phenol is etherified with quinoline using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Acylation: The resulting intermediate is then acylated with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanoic acid.

    Reduction: 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanol.

    Substitution: 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]-2-nitroethanone (for nitration).

Scientific Research Applications

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

    1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanol: Similar structure but with an alcohol group instead of an ethanone group.

    1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the quinoline and ethanone moieties allows for diverse applications in various fields.

Properties

IUPAC Name

1-[2-(2-quinolin-8-yloxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14(21)16-8-2-3-9-17(16)22-12-13-23-18-10-4-6-15-7-5-11-20-19(15)18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULULYNLUWFBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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